

Spectroscopic Analysis of 2-Acetyl-5-methylthiophene: A Technical Guide

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Compound of Interest

Compound Name: 2-Acetyl-5-methylthiophene

Cat. No.: B1664034

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Acetyl-5-methylthiophene**, a key organosulfur compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei.^{[1][2]}

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for **2-Acetyl-5-methylthiophene**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.54	d	1H	H3
6.85	d	1H	H4
2.50	s	3H	-COCH ₃
2.48	s	3H	-CH ₃

Data sourced from public databases. Solvent and frequency not specified.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for **2-Acetyl-5-methylthiophene**

Chemical Shift (ppm)	Assignment
190.5	C=O
149.8	C2
142.8	C5
133.5	C3
126.5	C4
26.2	-COCH ₃
15.8	-CH ₃

Data sourced from public databases.^[2] Solvent and frequency not specified.

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound is as follows:^[1]^[3]

- **Sample Preparation:** Dissolve 5-10 mg of the purified **2-Acetyl-5-methylthiophene** in approximately 0.5-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.^[3]
- **Internal Standard:** Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
- **Sample Transfer:** Transfer the solution to a clean NMR tube.
- **Data Acquisition:** Place the NMR tube in the spectrometer. The instrument subjects the sample to a strong magnetic field and irradiates it with radiofrequency pulses.^[4] The resulting signals are detected, amplified, and recorded.

- **Data Processing:** The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Data

Table 3: Key IR Absorption Bands for **2-Acetyl-5-methylthiophene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1660	Strong	C=O stretch (ketone)
~3100-3000	Medium	C-H stretch (aromatic)
~2920	Medium	C-H stretch (aliphatic)
~1540, 1420	Medium-Strong	C=C stretch (thiophene ring)
~1270	Strong	C-C(=O)-C stretch and deformation

Data interpreted from typical values for similar structures and publicly available spectra.

Experimental Protocol: IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like **2-Acetyl-5-methylthiophene** is the thin solid film method:[5]

- **Sample Preparation:** Dissolve a small amount of the compound in a volatile solvent (e.g., methylene chloride or acetone).[5]
- **Film Deposition:** Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr), which is transparent to IR radiation.[6]

- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.^[5]
- Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer. The instrument passes a beam of infrared light through the sample, and a detector measures the amount of light that is transmitted at each wavelength.
- Spectrum Generation: The data is plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.^{[7][8]} This information can be used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.^[9]

MS Data

Table 4: Mass Spectrometry Data (Electron Ionization) for **2-Acetyl-5-methylthiophene**

m/z	Relative Intensity (%)	Assignment
140	77.38	$[\text{M}]^+$ (Molecular Ion)
125	99.99	$[\text{M} - \text{CH}_3]^+$
97	45.32	$[\text{M} - \text{COCH}_3]^+$
53	71.59	Thiophene fragment

Data sourced from PubChem, obtained via Gas Chromatography-Mass Spectrometry (GC-MS).^[2]

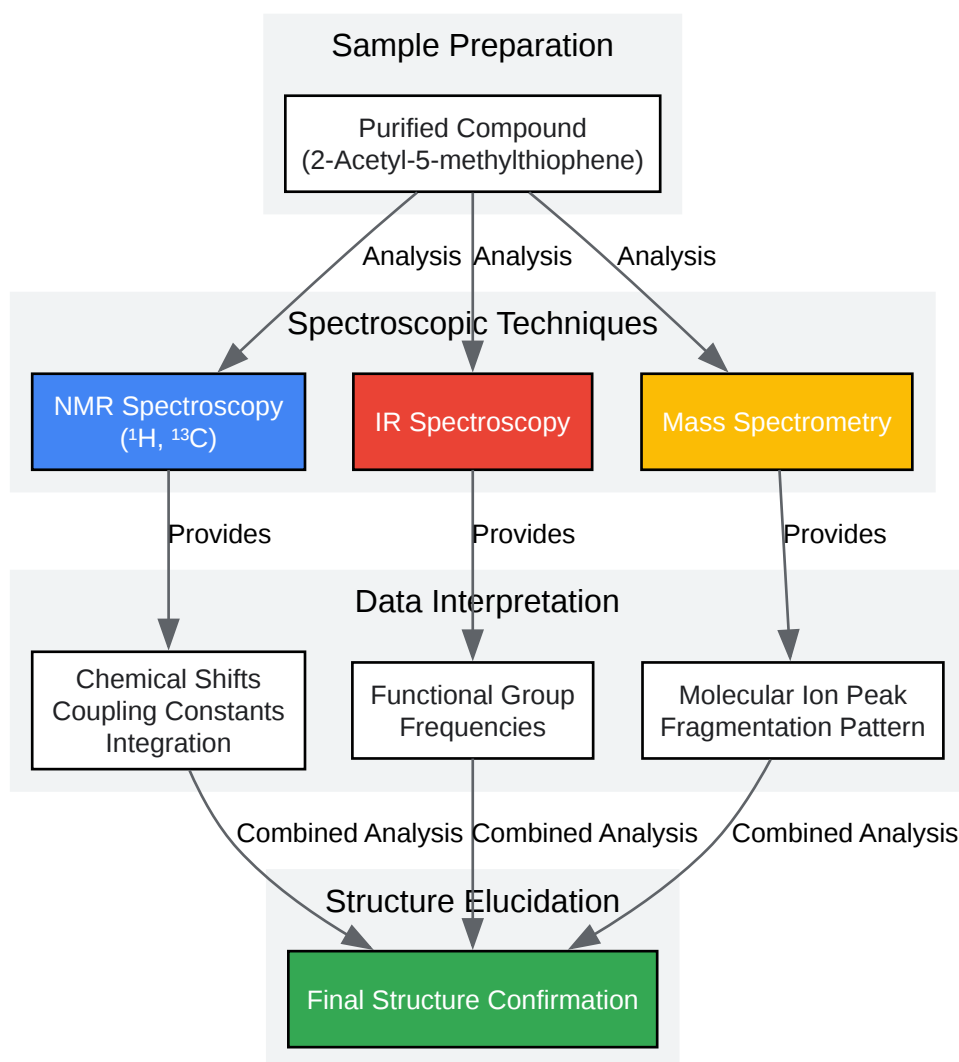
Experimental Protocol: Mass Spectrometry

A general procedure for analyzing a volatile compound like **2-Acetyl-5-methylthiophene** using an electron ionization (EI) mass spectrometer is as follows:^[10]

- **Sample Introduction:** The sample is introduced into the ion source of the mass spectrometer, often after being separated from a mixture by a gas chromatograph.[\[9\]](#)
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy beam of electrons. This process, known as electron ionization, typically removes an electron from the molecule to form a radical cation, known as the molecular ion.[\[10\]](#)
- **Fragmentation:** The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments.[\[9\]](#)
- **Mass Analysis:** The ions (molecular ion and fragments) are accelerated into a mass analyzer. The analyzer, which can be a magnetic sector, a quadrupole, or a time-of-flight tube, separates the ions based on their mass-to-charge (m/z) ratio.[\[10\]](#)
- **Detection:** An ion detector records the abundance of ions at each m/z value.
- **Spectrum Generation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: A generalized workflow for the spectroscopic analysis and structure elucidation of a chemical compound.

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